beta-trichosanthin
Description
Historical Context of Beta-Trichosanthin Discovery and Investigation
This compound (TCS) is a protein extracted from the root tuber of Trichosanthes kirilowii, a plant commonly known as the snake gourd or Chinese cucumber. ontosight.aimdpi.com The root tuber of this plant has a long history of use in traditional Chinese medicine (TCM) under the name "Tian Hua Fen". nih.govencyclopedia.pubresearchgate.net Historically, Tian Hua Fen was employed for various medicinal purposes, including as an abortifacient and for treating conditions like abnormal menstruation and retained placenta, with records dating back to the 7th century. encyclopedia.pubresearchgate.net
The purification of trichosanthin (B600747) from Tian Hua Fen to potentially alleviate side effects began in 1972. nih.govencyclopedia.pubresearchgate.netmdpi.com This marked a significant step in isolating the specific bioactive component responsible for the observed effects. The 1960s to the 1980s saw trichosanthin become a highly active area of research in China, driven by its clinical applications at the time. nih.govencyclopedia.pubresearchgate.netmdpi.com Key developments during this period included obtaining the protein's sequence information in the 1980s and determining its crystal structure in 1995. nih.govencyclopedia.pubresearchgate.netmdpi.com Early research also established its molecular weight, around 27 kDa, consisting of approximately 247 amino acid residues in its mature form. mdpi.comresearchgate.netplos.org The discovery in 1989 of its ability to block the replication of human immunodeficiency virus (HIV) in lymphocytes and macrophages initiated a new phase in its research and development. nih.govencyclopedia.pubresearchgate.netmdpi.com
Significance of this compound within Ribosome-Inactivating Proteins (RIPs) Research
This compound is classified as a type 1 ribosome-inactivating protein (RIP). mdpi.commdpi.comnih.govrjptonline.orgnih.gov RIPs are a class of cytotoxic N-glycosidases predominantly found in plants, though some are also found in bacteria. nih.gov Type 1 RIPs, such as trichosanthin, are characterized by a single polypeptide chain that possesses catalytic activity. rjptonline.orgnih.gov This contrasts with type 2 RIPs, like ricin, which are heterodimeric, consisting of an active A chain linked to a lectin-binding B chain by a disulfide bond. rjptonline.orgnih.govmdpi.com
The significance of this compound within RIP research stems from its well-defined mechanism of action and its diverse biological activities. Like other RIPs, TCS functions by inhibiting protein synthesis in eukaryotic ribosomes. ontosight.ainih.gov It achieves this by acting as an RNA N-glycosidase, specifically cleaving the N-glycosidic bond of a particular adenine (B156593) residue (A4324 in rat 28S rRNA) located in the highly conserved alpha-sarcin/ricin loop (α-SRL) of the 28S ribosomal RNA. mdpi.comnih.govmdpi.comnih.govoup.comresearchgate.net This depurination event disrupts the ribosome's ability to bind elongation factors, effectively halting protein synthesis and ultimately leading to cell death. nih.govnih.govoup.com
Research on TCS has contributed significantly to understanding the broader class of RIPs, including their structural features and interactions with the ribosome. Structural studies have revealed that TCS consists of two domains with conserved catalytic residues located in an active cleft. mdpi.comnih.govresearchgate.net Investigations have also shown that TCS interacts with ribosomal stalk proteins, such as the P2 protein, which is believed to help the RIP locate its RNA substrate on the ribosome. nih.govresearchgate.netoup.com
Beyond its fundamental role as a model type 1 RIP, this compound has garnered significant attention due to its diverse pharmacological properties. These include anti-tumor, anti-viral (particularly anti-HIV), and immunoregulatory activities. ontosight.aimdpi.comresearchgate.nettandfonline.comrjptonline.orgresearchgate.net The exploration of these activities has not only expanded the potential therapeutic applications of TCS but also deepened the understanding of how RIPs can exert effects beyond simple protein synthesis inhibition, involving mechanisms such as inducing apoptosis and modulating signaling pathways. ontosight.aimdpi.complos.orgtandfonline.comresearchgate.netnih.gov The extensive research on trichosanthin highlights the scientific basis derived from traditional medicine and demonstrates how the investigation of such compounds can advance the knowledge and applications of ribosome-inactivating proteins. nih.govresearchgate.netmdpi.com
Properties
CAS No. |
109191-07-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Synonyms |
beta-trichosanthin |
Origin of Product |
United States |
Classification and Molecular Identity of Beta Trichosanthin
Biological Source and Extraction of Beta-Trichosanthin from Trichosanthes Species
This compound is primarily isolated from the root tubers of plants belonging to the genus Trichosanthes, particularly Trichosanthes kirilowii and Trichosanthes cucumerina ontosight.aimdpi.comnih.gov. Trichosanthes kirilowii, commonly known as the Chinese cucumber or "Gua Lou" in traditional Chinese medicine, has a long history of use, with records dating back centuries mdpi.comencyclopedia.pub. The root tuber of T. kirilowii has been traditionally used as an abortifacient, an effect now attributed to the presence of trichosanthin (B600747) mdpi.comnih.govencyclopedia.pubnih.govplos.org.
Extraction of trichosanthin from Trichosanthes species typically involves processes applied to the root tuber mdpi.com. Historically, the traditional preparation known as "Tian Hua Fen" involved peeling, slicing, and soaking the root in water, followed by drying the resulting white powder encyclopedia.pub. Modern purification methods have been developed to obtain purified and crystallized trichosanthin mdpi.comencyclopedia.pub. These methods can include techniques such as recrystallization, free-flow electrophoresis (FFE), and three-phase partitioning (TPP) mdpi.com.
Classification as a Type 1 Ribosome-Inactivating Protein (RIP)
This compound is classified as a Type 1 Ribosome-Inactivating Protein (RIP) nih.govrjptonline.orgnih.gov. RIPs are a group of plant proteins characterized by their rRNA N-glycosidase activity nih.govrjptonline.orgmdpi.comscienceopen.com. Type 1 RIPs are single-chain proteins, typically with a molecular weight around 30 kDa, possessing enzymatic activity but lacking a cell-binding B chain nih.govrjptonline.orgscienceopen.comoup.com. This contrasts with Type 2 RIPs, such as ricin, which consist of an enzymatic A chain linked by a disulfide bond to a B chain that facilitates cellular uptake rjptonline.orgoup.comnih.govnih.gov. The absence of a B chain in Type 1 RIPs like this compound generally results in lower cytotoxicity compared to Type 2 RIPs, although some specialized cells can still import Type 1 RIPs through endocytosis rjptonline.org.
The defining enzymatic activity of this compound and other RIPs is the catalytic cleavage of the N-glycosidic bond of a specific adenine (B156593) residue in the conserved sarcin-ricin loop (SRL) of the large ribosomal RNA (rRNA), specifically at position A4324 in rat 28S rRNA (or the equivalent position in other organisms) ontosight.aimdpi.comnih.govrjptonline.orgnih.govmdpi.comnih.govnih.gov. This depurination event irreversibly inactivates the ribosome, halting protein synthesis at the elongation step nih.govrjptonline.orgnih.govmdpi.comnih.govnih.gov.
Precursor Protein Processing and Mature Form Characterization
This compound is synthesized as a precursor protein that undergoes processing to yield the mature, active form. The precursor of trichosanthin is a protein consisting of 289 amino acids plos.orgnih.gov. The mature form of trichosanthin, which is the active protein, has a molecular weight of approximately 27 kDa and is composed of 247 amino acids nih.govnih.govplos.orgresearchgate.net. This mature form is obtained after the removal of a 23-residue N-terminal signal peptide and a 19-residue C-terminal propeptide from the precursor plos.orgnih.gov.
Structurally, mature trichosanthin is a single polypeptide chain organized into two domains nih.govresearchgate.net. The active site, responsible for the rRNA N-glycosidase activity, is located in a cleft between these two domains nih.govresearchgate.net. Key catalytic residues within the active site, such as Tyr70, Tyr111, Glu160, Arg163, and Phe192, are conserved and play crucial roles in the depurination mechanism mdpi.comnih.gov. For instance, Arg163 is proposed to protonate the adenine ring of the target nucleotide mdpi.com. The interaction of trichosanthin with ribosomes involves binding to ribosomal proteins, particularly the acidic ribosomal P proteins nih.govnih.govbadd-cao.netoup.com.
Nomenclature and Orthologous Considerations within RIP Family
The term "trichosanthin" is commonly used to refer to the RIP isolated from Trichosanthes species, particularly T. kirilowii mdpi.comnih.govencyclopedia.pubnih.govplos.org. Within the RIP family, trichosanthin is a representative example of a Type 1 RIP nih.govrjptonline.orgscienceopen.comoup.com. The nomenclature of RIPs often reflects their plant source (e.g., saporin from Saponaria officinalis, ricin from Ricinus communis, pokeweed antiviral protein (PAP) from Phytolacca americana) rjptonline.orgscienceopen.comoup.comcnr.it.
Data Table: Key Characteristics of this compound
| Characteristic | Detail | Source Species |
| Classification | Type 1 Ribosome-Inactivating Protein (RIP) | N/A |
| Biological Source | Root tubers | Trichosanthes kirilowii, Trichosanthes cucumerina ontosight.aimdpi.comnih.gov |
| Mature Form Molecular Weight | ~27 kDa | N/A nih.govnih.govplos.orgresearchgate.net |
| Mature Form Amino Acids | 247 | N/A plos.orgresearchgate.net |
| Precursor Amino Acids | 289 | N/A plos.orgnih.gov |
| Removed Peptides | 23-residue N-terminal signal peptide, 19-residue C-terminal propeptide | N/A plos.orgnih.gov |
| Enzymatic Activity | rRNA N-glycosidase (EC 3.2.2.22) mdpi.commdpi.com | N/A |
| Ribosomal Target | Adenine residue A4324 in 28S rRNA (sarcin-ricin loop) ontosight.aimdpi.comnih.govrjptonline.orgnih.govmdpi.comnih.govnih.gov | N/A |
Structural Biology of Beta Trichosanthin
Overall Protein Architecture and Domain Organization
The crystal structure of TCS reveals a two-domain architecture. nih.govnih.govvulcanchem.comnih.gov These two domains are connected by a loop region. nih.govoup.com The active site is situated within a cleft formed between these two domains. nih.govmdpi.comoup.comnih.govnih.govmdpi.com
N-Terminal Domain Structure
The large N-terminal domain of TCS typically comprises residues 1–172 or 1–175. nih.govoup.comvulcanchem.com This domain is characterized by the presence of six alpha-helices, a six-stranded mixed beta-sheet, and an antiparallel beta-sheet. nih.govoup.comnih.govnih.govmdpi.com
C-Terminal Domain Structure
The smaller C-terminal domain of TCS generally includes residues 182–247 or 176–247. nih.govoup.comvulcanchem.com This domain contains an antiparallel beta-sheet and a distinct bent alpha-helix. nih.govoup.comnih.govvulcanchem.comnih.govmdpi.com The C-terminal domain has been implicated in binding to ribosomal P proteins. mdpi.comnih.govmdpi.com
Active Site Cleft Characteristics
The active site of TCS is located in the cleft between the N-terminal and C-terminal domains. nih.govmdpi.comoup.comnih.govnih.govmdpi.com This cleft houses the conserved domain characteristic of RIPs. mdpi.com Residues lining this cleft are generally conserved among RIPs and are important for substrate binding and catalysis. researchgate.net
Key Catalytic Residues and Their Structural Roles
Beta-trichosanthin's RNA N-glycosidase activity relies on a set of conserved catalytic residues located within the active site. mdpi.comnih.govmdpi.com Key catalytic residues identified in TCS include Tyr70, Tyr111, Glu160, Arg163, and Phe192 (or Trp192 in some references). mdpi.commdpi.comnih.govmdpi.comresearchgate.netmdpi.com These residues play crucial roles in the catalytic mechanism. For instance, the tyrosine residues (Tyr70 and Tyr111) are involved in stacking interactions with the adenine (B156593) substrate. nih.govmdpi.commdpi.com Arg163 is proposed to protonate the adenine ring, while Glu160 can form hydrogen bonds with the adenosine's O(3') atom. mdpi.commdpi.com Phe192 is located at the bottom of the active site pocket and may help stabilize adenine binding. mdpi.com
Here is a table summarizing the key catalytic residues and their roles:
| Residue | Position (TCS) | Proposed Role in Catalysis |
| Tyrosine | 70, 111 | Stacking interaction with adenine nih.govmdpi.commdpi.com |
| Glutamic acid | 160 | Hydrogen bonding with adenosine (B11128) O(3') mdpi.commdpi.com |
| Arginine | 163 | Protonation of adenine ring mdpi.commdpi.com |
| Phenylalanine/Tryptophan | 192 | Stabilizing adenine binding mdpi.commdpi.comresearchgate.net |
Interaction Interfaces with Ribosomal Components
While RIPs can cleave naked rRNA, their activity is significantly enhanced within the context of the intact ribosome, suggesting involvement of ribosomal proteins. mdpi.comnih.govoup.com this compound has been shown to interact with ribosomal components, particularly the acidic ribosomal stalk proteins. mdpi.comnih.govoup.commdpi.comnih.govmdpi.comscienceopen.commdpi.com
Binding to Ribosomal P-Proteins (P0, P1, P2)
This compound interacts with the acidic ribosomal proteins P0, P1, and P2, which form the flexible lateral stalk of the eukaryotic ribosome. nih.govoup.commdpi.comscienceopen.commdpi.com These proteins have a conserved C-terminal tail rich in acidic residues, which is involved in the interaction with TCS. nih.govoup.commdpi.comscienceopen.com
Structural studies, including co-crystallization of TCS with a peptide corresponding to the conserved C-terminal tail of ribosomal P proteins, have revealed the binding mode. mdpi.comscienceopen.comrcsb.org The ribosomal protein binding site on TCS is located in the C-terminal domain, specifically between antiparallel beta-sheets 9 and 10. mdpi.commdpi.commdpi.com Basic residues in TCS, such as Lys173, Arg174, and Lys177, are crucial for this interaction, forming charge-charge interactions with the acidic motifs (like the conserved DDD motif) in the C-terminal tail of the P proteins. nih.govoup.comscienceopen.commdpi.comrcsb.org A hydrophobic pocket in TCS also accommodates a hydrophobic motif (e.g., LF motif) from the P-protein peptide. nih.gov
The interaction with P-proteins is important for the full activity of TCS in inhibiting translation. nih.govoup.comrcsb.org It is proposed that binding to the acidic ribosomal stalk proteins helps TCS locate its rRNA substrate, the alpha-sarcin/ricin loop. nih.govoup.commdpi.com
Structural Requirements for Ribosomal Stalk Protein Interaction
TCS interacts with the eukaryotic ribosomal stalk proteins, specifically the acidic ribosomal proteins P0, P1, and P2, which form the lateral stalk of the eukaryotic ribosome. oup.com These proteins possess a highly conserved acidic sequence rich in acidic residues at their C-termini, which is involved in stalk activity and interaction with several RIPs. mdpi.com The interaction with the ribosomal stalk protein P2 C-terminal tail is crucial for TCS to access its rRNA substrate. oup.commdpi.com
The ribosomal protein binding site on TCS is located between anti-parallel beta-sheets 9 and 10. mdpi.com Structural studies have revealed specific residues in TCS that are essential for this interaction. Three basic residues, Lys173, Arg174, and Lys177, in TCS form charge-charge interactions with the acidic DDD motif found in the C-terminal tail of ribosomal P proteins. mdpi.comoup.comnih.gov Additionally, a hydrophobic pocket lined by residues such as Phe166, Leu188, and Leu215 in TCS accommodates the LF motif of the P2 C-terminal peptide. mdpi.com Mutagenesis analyses have shown that substituting the basic residues Lys173, Arg174, and Lys177 with alanine (B10760859) reduces the interaction between TCS and the ribosomal stalk. oup.com
The C-terminal tails of eukaryotic ribosome stalk proteins are flexible and can form an arm-like structure extending up to approximately 125 Å, facilitating the recruitment of elongation factors or RIPs to the ribosomes. mdpi.comnih.gov
A summary of key residues involved in the interaction is presented in the table below:
| TCS Residue | Interacting Motif on P Protein C-terminus | Type of Interaction |
| Lys173 | DDD motif (acidic) | Charge-charge interaction |
| Arg174 | DDD motif (acidic) | Charge-charge interaction |
| Lys177 | DDD motif (acidic) | Charge-charge interaction |
| Phe166 | LF motif (hydrophobic) | Hydrophobic interaction |
| Leu188 | LF motif (hydrophobic) | Hydrophobic interaction |
| Leu215 | LF motif (hydrophobic) | Hydrophobic interaction |
Note: This table is intended to be interactive in a suitable digital format.
Co-crystallization Insights into Binding Modes
Co-crystallization studies of TCS complexed with a peptide corresponding to the conserved C-terminal elongation factor binding domain of the ribosomal P protein have provided detailed insights into the binding modes. oup.com The crystal structure of TCS complexed with the peptide SDDDMGFGLFD, which represents the C-terminal 11 amino acids of the P protein, revealed specific interactions. oup.com
The N-terminal region of this peptide, containing the acidic DDD motif, interacts with Lys173, Arg174, and Lys177 in TCS through charge-charge interactions. oup.com The Asp108 residue of the P2 peptide interacts with Lys173 of TCS via salt bridges, while Asp106 forms hydrogen bonds with Gln169 of TCS. nih.gov Substituting these aspartate residues in the P2 protein with alanine abolishes the interaction with TCS. nih.gov
The C-terminal region of the peptide, including the LF motif, is inserted into a hydrophobic pocket on TCS. oup.com This hydrophobic interaction, along with the charge-charge interactions, contributes to the stable binding of TCS to the ribosomal stalk protein. nih.govencyclopedia.pub
The binding mode of TCS to the P protein C-terminal peptide involves both electrostatic and hydrophobic interactions, anchoring TCS to the ribosome surface and facilitating its access to the α-SRL. mdpi.comoup.com
Conformational Dynamics and Functional Implications
While the secondary structure of TCS does not appear to significantly change based on CD results, fluorescence spectroscopy studies suggest that low pH can induce conformational changes leading to the exposure of hydrophobic sites. nih.gov This pH-dependent conformational change is thought to be related to its membrane insertion property, which is considered essential for TCS to enter the cytoplasm and exert its RIP function. nih.gov This conformational change may lead to an intermediate state, sometimes referred to as a 'molten globular state'. nih.gov
The interaction with ribosomal proteins is considered essential for achieving the full activity of RIPs like TCS. oup.com Although RIPs can depurinate naked rRNA, the catalytic rate is significantly lower compared to their activity on rRNA within an intact ribosome. oup.com This suggests that the binding to ribosomal proteins, facilitated by specific structural requirements and binding modes, enhances the enzymatic activity of TCS by correctly positioning it relative to the α-SRL.
Molecular Mechanisms of Action of Beta Trichosanthin
Ribosomal Inactivation via RNA N-Glycosidase Activity (EC 3.2.2.22)
The principal and most extensively studied mechanism of beta-trichosanthin is its function as a highly specific RNA N-glycosidase (EC 3.2.2.22). nih.govmdpi.comnih.gov This enzymatic activity leads to the irreversible inactivation of eukaryotic ribosomes, thereby halting cellular protein synthesis. mdpi.comnih.gov
Specific Depurination of 28S rRNA at Adenine-4324 (A4324) in the Alpha-Sarcin/Ricin Loop (SRL)
This compound targets a universally conserved stem-loop structure within the 28S ribosomal RNA (rRNA) of the large 60S ribosomal subunit, known as the alpha-sarcin/ricin loop (SRL). mdpi.comnih.govmdpi.com The protein specifically catalyzes the hydrolytic cleavage of the N-C glycosidic bond of a single adenine (B156593) residue at position 4324 (A4324 in rat 28S rRNA). mdpi.commdpi.comnih.govnih.gov This enzymatic action results in the removal of the adenine base, a process termed depurination. nih.govnih.gov Studies have confirmed that approximately one mole of adenine is released per mole of ribosome treated with trichosanthin (B600747). nih.govnih.gov This specific modification of the 28S rRNA is the critical lesion that renders the ribosome inactive. nih.govnih.gov The SRL is a crucial functional site on the ribosome, involved in the binding of translational elongation factors. mdpi.comnih.gov
Enzymatic Catalysis and Protonation Mechanism
The catalytic activity of this compound is localized to a cleft between its N-terminal and C-terminal domains. mdpi.comnih.gov Within this active site, several key amino acid residues are essential for catalysis. mdpi.comnih.gov
Table 1: Key Catalytic Residues of this compound
| Residue | Function in Catalysis |
|---|---|
| Tyr70, Tyr111 | Form π-π stacking interactions with the adenine ring of the substrate, facilitating binding. nih.govmdpi.com |
| Glu160 | Plays a role in the active site conformation. mdpi.comnih.gov |
| Arg163 | Proposed to act as a general acid, protonating the N3 of the adenine ring. mdpi.com |
| Trp192/Phe192 | Contributes to the active site architecture. mdpi.comnih.gov |
The proposed catalytic mechanism involves the protonation of the adenine ring of A4324 by a residue such as Arg163. mdpi.com This protonation is believed to facilitate the flow of electrons from the ribose oxygen, ultimately leading to the cleavage of the N-glycosidic bond in a hydrolytic fashion. mdpi.comnih.govnih.gov
Impact on Elongation Factor Binding and Protein Synthesis Inhibition
The depurination of A4324 within the SRL has profound functional consequences for the ribosome. mdpi.com The SRL is the primary binding site for elongation factors (EFs), such as eEF-1α and eEF-2, which are essential for the translocation steps of protein synthesis. nih.govnih.govwikipedia.org Modification of the SRL by this compound prevents the stable binding of these elongation factors to the ribosome. mdpi.comnih.gov This blockade of EF binding halts the elongation cycle of translation, leading to a complete and irreversible cessation of protein synthesis, which ultimately results in cell death. mdpi.comnih.gov Depurination by RIPs like trichosanthin can specifically interfere with the interaction of eEF-2 with the ribosome. nih.gov
Ribosome-Independent Mechanisms of Cellular Effects
In addition to its potent ribosome-inactivating properties, this compound has been shown to exert cellular effects through mechanisms that are independent of protein synthesis inhibition. These activities highlight the multifunctional nature of this protein.
Interaction with Chemokine Receptors (e.g., CCR1, CCR2B, CCR3, CCR4, CCR5, CXCR4)
This compound can directly interact with several members of the chemokine receptor family, which are G protein-coupled receptors crucial for immune cell trafficking. nih.govnih.gov Studies have demonstrated that trichosanthin associates with and modulates the activity of chemokine receptors including CCR1, CCR2B, CCR3, CCR4, CCR5, and CXCR4. nih.govnih.gov
This interaction leads to an enhancement of chemokine-stimulated cellular responses, such as chemotaxis and G protein activation. nih.gov For instance, trichosanthin was shown to significantly enhance chemotaxis stimulated by RANTES (a CCR5 ligand) and SDF-1α (a CXCR4 ligand). nih.govnih.gov Crucially, this modulatory activity was found to be independent of the protein's ribosomal-inactivating function, as a mutant version of trichosanthin with a 4,000-fold reduction in N-glycosidase activity retained its ability to augment chemokine receptor signaling. nih.govnih.gov Confocal microscopy has revealed that trichosanthin colocalizes with chemokine receptors on the cell membrane, and biochemical assays have confirmed a direct association with CCR5. nih.gov
Table 2: Chemokine Receptors Interacting with this compound
| Receptor | Class | Known Ligands (Examples) |
|---|---|---|
| CCR1 | CC Chemokine Receptor | RANTES, MIP-1α |
| CCR2B | CC Chemokine Receptor | MCP-1 |
| CCR3 | CC Chemokine Receptor | Eotaxin, RANTES |
| CCR4 | CC Chemokine Receptor | TARC, MDC |
| CCR5 | CC Chemokine Receptor | RANTES, MIP-1α, MIP-1β |
| CXCR4 | CXC Chemokine Receptor | SDF-1α |
Cleavage of Supercoiled DNA in vitro
Research has revealed that this compound possesses an enzymatic activity capable of cleaving supercoiled double-stranded DNA in an in vitro setting. nih.gov This activity results in the conversion of the supercoiled plasmid DNA into nicked circular and, at higher concentrations, linear DNA forms. nih.govcore.ac.uknih.gov However, the protein has no discernible effect on linear double-stranded DNA. nih.gov This DNA-cleaving capability appears to be a distinct enzymatic function from its well-established RNA N-glycosidase activity. core.ac.uk Evidence for this distinction comes from studies on other RIPs, such as ricin A-chain, where the DNA cleavage activity was retained even after the protein was denatured by boiling, a treatment that completely abolishes its ribosome-inactivating function. core.ac.uknih.gov
Inhibition of Viral Integrase Activity
This compound has demonstrated potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1). nih.gov A key mechanism underlying this anti-viral effect is the disruption of the viral integration process. The HIV-1 integrase enzyme is responsible for inserting the viral DNA into the host cell's chromosome, a critical step for viral replication. plos.orgmdpi.com
Research indicates that this compound prevents HIV-1 DNA integration in a dose-dependent manner within cell cultures. nih.gov However, its method of inhibition is indirect. Instead of interacting directly with the HIV-1 integrase enzyme, this compound targets the viral DNA itself. nih.gov Specifically, it binds to the long terminal repeats (LTRs) of the HIV-1 DNA. nih.gov The primary mechanism of action is the efficient depurination of these LTRs, a process that likely renders the viral DNA an unsuitable substrate for the integrase enzyme, thereby inhibiting its integration into the host genome. nih.gov This action is specific to the integration step, as the compound does not appear to interfere with earlier viral events like entry or reverse transcription. nih.gov
Membrane Penetration and Intracellular Trafficking Pathways
For this compound to exert its intracellular effects, it must first penetrate the cell membrane. This process is crucial for its biological activities, as its cytotoxicity is dependent on its concentration within the cytosol. nih.govmdpi.com The membrane insertion of this compound is notably dependent on a low pH environment at the membrane surface. nih.gov This acidic condition is believed to induce a conformational change in the protein, leading to the exposure of its hydrophobic sites without altering its secondary structure. nih.gov This change facilitates the protein's insertion into the cell membrane. nih.gov The interaction involves both electrostatic attraction and hydrophobic forces with membrane phospholipids. researchgate.net
Once inside the cell, this compound follows specific trafficking pathways. Its entry can be mediated by interactions with receptors on the cell surface, such as lipoprotein receptor-related protein (LRP) and megalin. nih.govnih.gov The process may involve clathrin-mediated endocytosis, where the protein is enveloped in endosomes. nih.gov From these endosomes, this compound is released into the cytosol, possibly through lysosomal digestion, allowing it to reach its intracellular targets. nih.gov Further studies on its trafficking have revealed that this compound binds to Golgi-localized, γ-ear containing, Arf-binding (GGA) proteins, which are adaptors involved in transporting transmembrane proteins between the Golgi and endosomes. nih.gov
| Feature | Description | Source(s) |
| Penetration Trigger | Low pH at the membrane surface induces a conformational change. | nih.gov |
| Surface Interaction | Involves electrostatic attraction and hydrophobic forces with phospholipids. | researchgate.net |
| Cellular Receptors | Lipoprotein receptor-related protein (LRP), Megalin. | nih.govnih.gov |
| Entry Mechanism | Proposed to occur via clathrin-mediated endocytosis. | nih.gov |
| Intracellular Release | Released from endosomes into the cytosol. | nih.gov |
| Trafficking Interaction | Binds to GGA proteins, affecting intracellular protein transport. | nih.gov |
Modulation of Intracellular Signaling Cascades
Beyond its direct enzymatic activities, this compound significantly influences several key intracellular signaling cascades that are often dysregulated in disease states.
Wnt/Beta-Catenin Pathway Regulation
The Wnt/β-catenin signaling pathway is crucial for embryonic development and cell proliferation; its inappropriate activation is frequently linked to cancer. youtube.comyoutube.com this compound has been shown to suppress this pathway. nih.govnih.gov In studies on glioma cells, treatment with this compound resulted in a dose-dependent downregulation of key proteins within the Wnt/β-catenin cascade. nih.gov
Specifically, the expression levels of leucine-rich repeat-containing G protein-coupled receptor 5 (LGR5), phosphorylated glycogen (B147801) synthase kinase-3β (pGSK-3βSer9), β-catenin, c-myc, and cyclin D1 were all markedly decreased following treatment. nih.govnih.gov By inhibiting these critical components, this compound effectively represses the Wnt/β-catenin pathway, which contributes to its ability to inhibit cancer cell proliferation and induce apoptosis. nih.govnih.gov
STAT5/C-myc Signaling Pathway Modulation
The STAT5/c-myc signaling pathway is another important axis involved in cell proliferation and survival. Research has demonstrated that this compound can inhibit the activation of this pathway, particularly in cervical cancer cells. nih.gov The compound was found to inhibit the proliferation, migration, and epithelial-mesenchymal transition (EMT) of these cancer cells. nih.gov Mechanistic studies using western blot analysis confirmed that these effects are mediated by the inhibition of the STAT5/c-myc pathway, as evidenced by reduced levels of phosphorylated STAT5 (p-STAT5) and phosphorylated c-myc (p-C-myc). mdpi.comnih.gov
| Pathway | Key Proteins Affected | Observed Effect | Cell Type | Source(s) |
| Wnt/β-catenin | LGR5, pGSK-3β, β-catenin, c-myc, Cyclin D1 | Expression levels markedly decreased. | Glioma cells | nih.govnih.gov |
| STAT5/c-myc | p-STAT5, p-C-myc | Levels of phosphorylated proteins reduced. | Cervical cancer cells | mdpi.comnih.gov |
PI3K Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that regulates cell survival, growth, and metabolism, and it is frequently hyperactivated in cancer, contributing to drug resistance. nih.govmdpi.com this compound has been identified as an inhibitor of this pathway. nih.govnih.gov In studies on non-small cell lung cancer (NSCLC) cells, this compound was shown to enhance the cytotoxic and apoptotic effects of the chemotherapy agent gemcitabine. nih.gov This synergistic effect was achieved by regulating the PI3K/AKT pathway. nih.govnih.gov Western blot analysis revealed that treatment with this compound, especially in combination with gemcitabine, significantly decreased the expression levels of PI3K and phosphorylated AKT (p-AKT). nih.govnih.gov This inhibition is thought to be mediated through the regulation of insulin (B600854) growth factor (IGF1). nih.gov
NF-κB/p53 Pathway Activation
The interplay between nuclear factor-kappa B (NF-κB) and the tumor suppressor protein p53 is a critical determinant of cell fate. This compound has been shown to modulate this pathway in a context-dependent manner, leading to divergent cellular outcomes.
In the context of viral infections, such as Herpes Simplex Virus-1 (HSV-1), β-TCS has been observed to inhibit the virus-induced activation of NF-κB. nih.govnih.gov Concurrently, in these infected cells, β-TCS treatment leads to a significant activation of p53 and its downstream target, BAX, a pro-apoptotic protein. nih.govnih.gov This differential regulation—suppressing a pro-survival pathway (NF-κB) while activating a pro-death pathway (p53)—contributes to the targeted apoptosis of infected cells. nih.govnih.gov
Conversely, in certain cancer cells, the response to β-TCS involves the upregulation of both NF-κB and p53. In gastric cancer cells, for instance, treatment with trichosanthin has been found to induce autophagy in conjunction with an increase in both NF-κB and p53 levels. nih.gov This response is dependent on the generation of reactive oxygen species (ROS). nih.gov The relationship between NF-κB and p53 is often antagonistic, with the activation of one typically leading to the inhibition of the other. nih.govresearchgate.netresearchgate.net The simultaneous activation by β-TCS in some cancer models suggests a complex regulatory network where the cellular context and the presence of other signals, like ROS, dictate the ultimate biological response.
| Cellular Context | Effect on NF-κB | Effect on p53 | Associated Cellular Outcome | Mediating Factor |
|---|---|---|---|---|
| HSV-1 Infected Cells | Inhibition | Activation | Apoptosis | Not specified |
| Gastric Cancer Cells | Upregulation | Upregulation | Autophagy | ROS Generation |
Telomerase Activity Regulation
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, thereby maintaining chromosomal stability and enabling cellular immortality, a hallmark of cancer cells. The catalytic subunit of this enzyme, human telomerase reverse transcriptase (hTERT), is a key regulator of its activity.
Research has demonstrated that the anti-cancer effects of this compound are, at least in part, attributable to its ability to suppress telomerase activity. nih.govnih.gov In studies involving nasopharyngeal carcinoma cells, treatment with β-TCS led to a significant inhibition of tumor growth in vivo. nih.gov This growth inhibition was associated with the induction of apoptosis and a concurrent suppression of telomerase activity. nih.gov While the precise mechanism of this suppression is an area of ongoing investigation, it is hypothesized that β-TCS may directly or indirectly influence the expression or activity of hTERT. nih.govnih.gov The downregulation of telomerase activity by β-TCS represents a crucial aspect of its anti-proliferative and pro-apoptotic effects on cancer cells.
Smac Demethylation
The Second Mitochondria-derived Activator of Caspases (Smac), also known as DIABLO, is a pro-apoptotic protein that is often silenced in cancer cells through epigenetic mechanisms such as DNA methylation. The reactivation of Smac expression can sensitize cancer cells to apoptotic stimuli.
This compound has been identified as a demethylating agent that can reverse the epigenetic silencing of the Smac gene. nih.govspandidos-publications.com In human cervical cancer cells, β-TCS treatment has been shown to promote the demethylation of the Smac promoter, leading to an increase in its mRNA and protein expression. nih.govspandidos-publications.com This demethylating activity of β-TCS is associated with the inhibition of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns. nih.govspandidos-publications.com By reducing the expression and enzymatic activity of DNMT1, β-TCS facilitates the re-expression of methylation-silenced tumor suppressor genes, including Smac. nih.govspandidos-publications.comnih.gov The restoration of Smac expression enhances the apoptotic response in cancer cells treated with β-TCS.
| Target Molecule | Effect of this compound | Mechanism | Functional Outcome |
|---|---|---|---|
| Smac | Increased expression | Promotes demethylation of the Smac promoter | Enhanced apoptosis |
| DNMT1 | Decreased expression and activity | Inhibition of the enzyme | Re-expression of methylation-silenced genes |
Regulation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress
Reactive oxygen species are chemically reactive molecules containing oxygen that can act as both signaling molecules and mediators of cellular damage. An imbalance between the production of ROS and the ability of a biological system to detoxify these reactive intermediates results in oxidative stress, which can lead to apoptosis.
This compound has been shown to induce the production of ROS in a time- and concentration-dependent manner in human choriocarcinoma cells. nih.govnih.gov The generation of ROS is an early event in β-TCS-induced apoptosis, preceding the activation of key executioner enzymes like caspase-3. nih.govnih.gov The specific types of ROS implicated in the action of β-TCS include the superoxide (B77818) radical anion (O2•−), hydrogen peroxide (H2O2), and the hydroxyl radical (OH•). nih.govnih.gov
The production of ROS by β-TCS appears to be dependent on intracellular calcium signaling. nih.govnih.govmdpi.com An elevation in intracellular Ca2+ levels parallels the increase in ROS generation, suggesting that calcium signaling may be an upstream event that triggers the production of these reactive species. nih.govnih.govmdpi.com The subsequent accumulation of ROS contributes to mitochondrial dysfunction and the initiation of the apoptotic cascade. nih.gov The involvement of ROS in β-TCS-induced cell death has been confirmed by the observation that antioxidants and ROS scavengers can inhibit this process. nih.govnih.gov
| Event | Observation with this compound Treatment | Associated Factors |
|---|---|---|
| ROS Production | Time- and concentration-dependent increase | Superoxide anion, Hydrogen peroxide, Hydroxyl radical |
| Timing of ROS Production | Precedes caspase-3 activation | Initiation of apoptosis |
| Role of Calcium | ROS production is dependent on intracellular Ca2+ | Calcium signaling is an upstream event |
| Effect of Antioxidants | Inhibition of β-TCS-induced cell death | Confirms the critical role of ROS |
Cellular and Subcellular Activities of Beta Trichosanthin
Effects on Cell Proliferation and Viability in vitro
Studies consistently demonstrate that beta-trichosanthin inhibits the proliferation and reduces the viability of a wide range of cancer cell lines in a dose- and time-dependent manner. mdpi.combadd-cao.netnih.govdntb.gov.uanih.govresearchgate.netwindows.net This inhibitory effect has been observed across diverse cancer types, including cervical cancer (HeLa, caski), leukemia/lymphoma (K562, Jurkat, SU-DHL-2), breast cancer (MCF-7, MDA-MB-231, BT-474), laryngeal carcinoma (HEp-2, AMC-HN-8), glioma (U87, U251), and non-small cell lung cancer (NSCLC) (NCI-H1299, A549, NCI-H1650). mdpi.combadd-cao.netnih.govdntb.gov.uanih.govresearchgate.netwindows.net
Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) and MTT assays, have been widely used to quantify this effect. badd-cao.netnih.govdntb.gov.ua For instance, TCS treatment significantly inhibited the viability of HeLa and caski cervical cancer cells in a time- and dose-dependent manner. nih.gov Similarly, TCS reduced the viability of thirteen lymphoma cell lines in a dose-dependent manner, with SU-DHL-2 cells showing the highest sensitivity. In human laryngeal epidermoid carcinoma cells (HEp-2 and AMC-HN-8), TCS inhibited viability independently of necrosis and in a dose- and time-dependent fashion. badd-cao.net
Proliferation inhibition has been assessed using methods like Ki-67 staining and colony formation assays. nih.govdntb.gov.uawindows.net TCS treatment led to a significant decline in the number of Ki67-positive cells in HeLa and caski cells, indicating a proliferation inhibitory effect. nih.gov In NSCLC cells (H1299, A549, H1975), TCS inhibited cell viability dose-dependently, and combined treatment with TRAIL significantly reduced cell viability and colony formation. windows.net
The half-maximal inhibitory concentration (IC50) values for TCS vary depending on the cell line and treatment duration. For example, after 48 hours of treatment, the IC50 values for MCF-7, MDA-MB-231, and BT-474 breast cancer cells were reported as 25.7 µM, 12.4 µM, and 42.5 µM, respectively. mdpi.com
Table 1: Examples of this compound's Inhibitory Effects on Cell Viability in vitro
| Cell Line | Cancer Type | Assay Method | Treatment Duration | Key Finding (e.g., IC50 or observation) | Source |
| HeLa, caski | Cervical Carcinoma | CCK-8 | Time and Dose-dependent | Significant inhibition of viability | nih.gov |
| SU-DHL-2 | Lymphoma | Viability assay | Dose-dependent | Reduced viability, highest sensitivity | |
| HEp-2, AMC-HN-8 | Laryngeal Carcinoma | CCK-8 | Dose and Time-dependent | Inhibited viability | badd-cao.net |
| MCF-7 | Breast Cancer | MTT | 48 hours | IC50: 25.7 µM | mdpi.com |
| MDA-MB-231 | Breast Cancer | MTT | 48 hours | IC50: 12.4 µM | mdpi.com |
| BT-474 | Breast Cancer | MTT | 48 hours | IC50: 42.5 µM | mdpi.com |
| NCI-H1299, A549, NCI-H1650 | NSCLC | CCK-8 | Dose-dependent | Inhibited viability | dntb.gov.uawindows.net |
Induction of Programmed Cell Death Mechanisms
A primary mechanism underlying the anti-proliferative effects of this compound is the induction of programmed cell death, predominantly apoptosis. mdpi.combadd-cao.netnih.govdntb.gov.uanih.govresearchgate.netwindows.net Beyond apoptosis, some studies have also investigated the role of autophagy in the cellular response to TCS.
Apoptosis Induction Pathways
This compound triggers a cascade of events characteristic of apoptosis in various cell lines. mdpi.combadd-cao.netwindows.net Morphological changes indicative of apoptosis, such as condensed chromatin and fragmented nuclei, have been observed following TCS treatment. badd-cao.net
Caspase Cascade Activation (e.g., Caspase-3, Caspase-8, Caspase-9)
Activation of the caspase cascade is a critical step in TCS-induced apoptosis. Research indicates that TCS activates both initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase-3. mdpi.comwindows.net This activation has been observed in various cell types, including HeLa cervical cancer cells, K562 leukemia cells, and breast cancer cells (MCF-7 and MDA-MB-231). mdpi.com In SU-DHL-2 lymphoma cells, activation of caspase-3 and caspase-7 was noted. The activation of caspase-9 suggests the involvement of the mitochondrial (intrinsic) apoptotic pathway, while caspase-8 activation points to the extrinsic pathway. windows.net Studies using pan-caspase inhibitors have shown a reduction in TCS-induced apoptosis, further confirming the involvement of caspases.
Table 2: Caspase Activation by this compound in vitro
| Cell Line | Caspases Activated | Involved Pathways (suggested) | Source |
| HeLa | Caspase-8, Caspase-9, Caspase-3 | Extrinsic, Intrinsic | |
| K562 | Caspase-3 | ||
| MCF-7 | Caspase-8, Caspase-9, Caspase-3 | Extrinsic, Intrinsic | mdpi.com |
| MDA-MB-231 | Caspase-8, Caspase-9, Caspase-3 | Extrinsic, Intrinsic | mdpi.com |
| SU-DHL-2 | Caspase-3, Caspase-7 | Extrinsic, Intrinsic | |
| SUDHL2 | Extrinsic and Intrinsic apoptotic pathways | Extrinsic, Intrinsic | nih.gov |
| HL-60, K562 | Caspase-3 mediated apoptosis |
PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair and is a key substrate of activated caspase-3 during apoptosis. Cleavage of PARP is a widely recognized marker of cells undergoing apoptosis. Numerous studies have reported the cleavage of PARP following treatment with this compound in various cancer cell lines, including breast cancer, NSCLC, and HeLa cells. mdpi.comwindows.net This observation further supports the activation of executioner caspases, particularly caspase-3, in TCS-induced apoptosis. mdpi.com
DNA Fragmentation
DNA fragmentation, characterized by the cleavage of chromosomal DNA into smaller fragments, is a hallmark of the late stages of apoptosis. The terminal deoxynucleotidyl transferase-mediated dUTP nick end-labeling (TUNEL) assay is commonly used to detect these DNA breaks. Studies have shown that this compound treatment leads to DNA fragmentation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) and glioma cells (U87). mdpi.comnih.govresearchgate.net For instance, TUNEL assay revealed a significant increase in cells undergoing DNA fragmentation after TCS treatment in MCF-7 and MDA-MB-231 cells. mdpi.com
Table 3: DNA Fragmentation Induced by this compound in vitro
| Cell Line | Assay Method | Key Finding (e.g., percentage of fragmented cells) | Source |
| MCF-7 | TUNEL assay | Increased DNA fragmentation (e.g., 24.32% at 30 µM TCS vs. 4.32% control) | mdpi.com |
| MDA-MB-231 | TUNEL assay | Increased DNA fragmentation (e.g., 27.0% at 20 µM TCS vs. 3.9% control) | mdpi.com |
| U87 | TUNEL assay | DNA fragmentation observed | nih.govresearchgate.net |
Autophagy Induction
In addition to apoptosis, this compound has been shown to induce autophagy in certain cell lines, such as HeLa cervical cancer cells. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. In some contexts, autophagy can serve as a survival mechanism, while in others, it can contribute to cell death. Research indicates that TCS-induced autophagy in HeLa cells may occur earlier than apoptosis and can act as a protective cellular response. Inhibiting autophagy has been shown to sensitize HeLa cells to TCS-induced apoptosis. Markers of autophagy, such as the relocalization of LC3B protein from a diffuse cytosolic distribution to punctate aggregates and an increase in the expression of LC3B-II, have been observed following TCS treatment.
Pyroptosis Promotion
Recent research indicates that trichosanthin (B600747) can induce pyroptosis, a form of inflammatory programmed cell death, in cancer cells. mdpi.combadd-cao.net This mechanism has been investigated in non-small cell lung cancer (NSCLC) cells. Specifically, studies have shown that trichosanthin at higher concentrations can promote the expression of key pyroptosis-related proteins, including gasdermin-D (GSDMD)-N, NLR family pyrin domain containing 3 (NLRP3), apoptosis-associated speck-like protein containing a CARD (ASC), caspase-1, and GSDMD. badd-cao.net The induction of pyroptosis by trichosanthin is suggested as a mechanism contributing to its inhibitory effect on tumor growth and metastasis in NSCLC. badd-cao.net
Cell Cycle Arrest Induction (e.g., S-phase)
This compound has been shown to induce cell cycle arrest in various cancer cell lines, contributing to its anti-proliferative effects. Multiple studies have reported that trichosanthin treatment leads to an accumulation of cells in the S-phase of the cell cycle. For instance, in human laryngeal epidermoid carcinoma cells (HEp-2 and AMC-HN-8), trichosanthin induced S-phase cell cycle arrest. researchgate.net Similarly, studies on NSCLC cells have indicated that trichosanthin can induce S-phase arrest. In lymphoma SU-DHL-2 cells, treatment with trichosanthin led to cell cycle arrest at the S to G2/M phase transition, with an increase in the percentage of cells in the sub-G1, G1, and S phases. mdpi.com
The induction of S-phase arrest by trichosanthin suggests an interference with DNA replication or other processes critical for progression through this phase.
The following table summarizes some findings on cell cycle arrest induced by trichosanthin:
| Cell Line | Observed Cell Cycle Arrest Phase(s) | Reference |
| Human laryngeal epidermoid carcinoma (HEp-2, AMC-HN-8) | S-phase | researchgate.net |
| Non-small cell lung cancer (NSCLC) | S-phase | |
| Lymphoma (SU-DHL-2) | S to G2/M transition, increased Sub-G1, G1, and S | mdpi.com |
| HeLa, SCC25 | G0/G1 and G2/M (SCC25 effects on S not statistically significant) |
Inhibition of Cell Migration and Invasion in vitro
In addition to inhibiting proliferation, this compound has demonstrated the ability to suppress the migration and invasion of cancer cells in vitro, key processes involved in tumor metastasis. Studies using wound healing and Transwell assays have shown that trichosanthin treatment inhibits the migratory and invasive capabilities of various cancer cell lines. badd-cao.net For example, trichosanthin inhibited the migration and invasion of cervical cancer cells (HeLa and caski) in a time- and dose-dependent manner. Similar inhibitory effects on migration and invasion have been observed in glioma cells and NSCLC cells. badd-cao.net The inhibition of these processes suggests that trichosanthin may interfere with cellular adhesion, extracellular matrix remodeling, or cytoskeletal dynamics.
Activity against Multidrug-Resistant Cellular Models
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy. Research indicates that this compound possesses activity against multidrug-resistant cancer cells and can enhance the sensitivity of resistant cells to other therapeutic agents. windows.net Trichosanthin has been reported to kill multidrug-resistant cancer cells. windows.net Studies have explored strategies to improve the delivery and efficacy of trichosanthin in overcoming MDR, such as co-delivery systems using nanotechnology. For instance, a self-assembly nanosystem for co-delivering trichosanthin and albendazole (B1665689) demonstrated anti-MDR effects in subcutaneous A549/T tumor mouse models, which are derived from drug-resistant NSCLC cells. Furthermore, trichosanthin has been shown to enhance the sensitivity of TRAIL-resistant NSCLC cells to TRAIL-relevant drugs. This suggests that trichosanthin may bypass or modulate resistance mechanisms employed by cancer cells.
Mechanistic Studies in Preclinical Animal Models (e.g., Xenograft Models)
Preclinical studies using animal models, particularly xenograft models where human cancer cells are implanted into immunocompromised mice, have been crucial in evaluating the in vivo anti-tumor efficacy and mechanisms of this compound. These studies have demonstrated that trichosanthin or its formulations can inhibit tumor growth in vivo. windows.netbadd-cao.net
In MDA-MB-231 breast cancer xenograft models, trichosanthin treatment significantly reduced tumor volume and weight, which was attributed to the induction of tumor cell apoptosis as evidenced by increased caspase-3 activation, PARP cleavage, and DNA fragmentation.
Studies using SCC25 cell xenograft mouse models (head and neck cancer) have shown that the combined use of trichosanthin and a hexokinase 2 inhibitor significantly suppressed tumor growth, outperforming single-agent treatments. This synergistic effect was linked to the modulation of glycolysis, leading to reduced lactate (B86563) production and increased reactive oxygen species accumulation, which further inhibited tumor growth and triggered apoptosis.
In NSCLC xenograft models (A549 cells), trichosanthin effectively reduced tumor volume and inhibited the expression of the proliferation marker Ki-67, while increasing the expression of the pyroptosis marker GSDMD-N. badd-cao.net This supports the in vitro findings regarding pyroptosis promotion as a mechanism of action in vivo.
Furthermore, studies involving recombinant cell-penetrating trichosanthin have explored its potential as an immunomodulator in combination with immunotherapy in CT26 colon tumor models, showing enhanced anti-tumor immune responses.
These preclinical studies provide valuable insights into the in vivo anti-tumor activities of this compound and the underlying mechanisms, including apoptosis induction, pyroptosis promotion, metabolic modulation, and immune system interactions.
Immunological and Anti Viral Mechanisms of Beta Trichosanthin
Immunomodulatory Effects and Enhancement of Anti-Tumor Immunity
TCS has been shown to exert immunomodulatory effects, which can contribute to its anti-tumor activity. mdpi.comontosight.ainih.gov Its influence on the immune system involves the modulation of cytokine and chemokine secretion, interactions between specific cell surface molecules, and effects on T cell populations. nih.govresearchgate.netustc.edu.cnnih.govresearchgate.netaai.org
Mediation of Chemokines and Granzyme B Secretion
Research indicates that TCS can influence the secretion of chemokines and Granzyme B (GrzB), thereby promoting anti-tumor immunity. TCS has been shown to enhance the capabilities of various chemokines, such as RANTES and SDF-1α, to stimulate chemotaxis and G protein activation through interaction with chemokine receptors. nih.gov This enhancement of chemokine activity can facilitate the recruitment of immune cells to the tumor site. Additionally, TCS has been observed to promote the secretion of Granzyme B and accelerate its entry into hepatocellular carcinoma cells. researchgate.netresearchgate.netoncotarget.com Granzyme B is a key cytotoxic molecule released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing a crucial role in inducing apoptosis in target cells, including tumor cells. researchgate.netoncotarget.com
The mechanism by which TCS enhances GrzB entry involves the upregulation of the cation-independent mannose-6-phosphate (B13060355) receptor (CI-MPR) on the surface of tumor cells. researchgate.netoncotarget.com TCS competes with CI-MPR for binding to Golgi-localized, γ-ear containing, and Arf-binding (GGA) proteins, leading to the relocation of CI-MPR from the trans-Golgi network and late endosomes to the plasma membrane. oncotarget.com This increased surface expression of CI-MPR enhances the permeability of tumor cells to GrzB, thereby increasing CTL-mediated tumor cell apoptosis. researchgate.netoncotarget.com
A study investigating the effects of TCS on hepatocellular carcinoma (HCC) demonstrated that TCS treatment led to increased secretion of chemokines and Granzyme B, contributing to enhanced anti-tumor immunity. researchgate.netiapchem.org
Boosting Interaction between TSLC1 and CRTAM
TCS has been shown to enhance anti-tumor immune responses by boosting the interaction between Tumor Suppressor in Lung Cancer 1 (TSLC1), also known as Necl-2, and Class I-Restricted T cell-Associated Molecule (CRTAM). nih.govresearchgate.netijbs.comspringermedizin.de TSLC1 is expressed on tumor cells, while CRTAM is found on effector T cells, including CD8+ T cells and NK cells. researchgate.netcusabio.com The interaction between TSLC1 and CRTAM plays a role in mediating cell adhesion and promoting the cytotoxic activity of effector lymphocytes against tumor cells. researchgate.netcusabio.com
Studies in a murine Lewis lung carcinoma model demonstrated that TCS treatment upregulated the expression of TSLC1 in tumor cells and CRTAM in effector T cells. nih.govresearchgate.net This increased expression facilitated the interaction between these two molecules, leading to enhanced anti-tumor immune responses and retarded tumor growth. nih.govresearchgate.net Blocking TSLC1 expression with siRNA was found to significantly reduce the effects of TCS on the proliferation and cytokine secretion of effector T cells, highlighting the importance of the TSLC1-CRTAM interaction in TCS-mediated anti-tumor immunity. researchgate.net
Impact on T Cell Expansion
The impact of TCS on T cell expansion appears to be multifaceted and can depend on the context. While some studies suggest TCS can induce immune suppression and affect lymphocyte proliferation, others indicate a role in modulating specific T cell subsets. nih.govustc.edu.cnaai.orgnih.gov
TCS has been reported to inhibit antigen-specific T cell proliferation in a dose-dependent manner, which was correlated with enhanced cell death. nih.gov This inhibition was found to be mediated through a nitric oxide-dependent apoptosis pathway, involving the upregulation of inducible nitric oxide synthase (iNOS) and elevated nitric oxide (NO) production. nih.gov Inhibition of iNOS activity rescued T cell proliferation. nih.gov
Conversely, TCS has also been shown to influence the differentiation of T helper (Th) cells, promoting a shift towards a Th2-type immune response. nih.govustc.edu.cn In mouse models, TCS immunization upregulated the expression of Th2 cytokines like IL-4 and IL-10 while inhibiting the expression of the Th1 cytokine IFN-γ in splenocytes and lymph node cells. nih.govustc.edu.cnaai.org TCS has also been implicated in the expansion of CD4+CD25+ regulatory T cells, which can play a role in immune tolerance. mdpi.com Furthermore, studies have shown that TCS can induce the activation and differentiation of CD8+CD28- regulatory T cells, which suppress lymphoproliferation. aai.org
The effect of TCS on T cell expansion and differentiation suggests a complex interplay with the immune system, potentially influencing the balance between pro-inflammatory and regulatory responses.
Anti-Viral Activity Mechanisms
Beta-trichosanthin possesses potent anti-viral activities against a range of viruses, including HIV-1 and Herpes Simplex Virus (HSV). mdpi.comnih.govnih.gov Its anti-viral mechanisms are thought to involve both its ribosome-inactivating activity and other cellular interactions. nih.govoup.comresearchgate.net
Inhibition of HIV-1 Replication in vitro
TCS has been extensively studied for its inhibitory effects on Human Immunodeficiency Virus type 1 (HIV-1) replication in vitro. mdpi.comnih.govnih.govmdpi.comresearchgate.net It has been shown to selectively inhibit HIV-1 replication in both acutely infected T-lymphoblastoid cells and chronically infected macrophages. mdpi.comnih.govnih.gov Clinical studies have also indicated that TCS treatment may help to prevent the loss of CD4+ cells and even increase their percentage in AIDS patients. mdpi.comnih.govnih.gov
While its ribosome-inactivating protein activity is considered a primary mechanism for its anti-HIV-1 effect, the exact mechanisms are not fully elucidated. nih.govmdpi.comresearchgate.net TCS is believed to interfere with various stages of the HIV life cycle, including reverse transcription, integration, replication, and assembly. mdpi.comresearchgate.net Studies suggest a strong correlation between the RIP activity of TCS and its anti-HIV-1 property, as variants lacking catalytic residues show reduced anti-HIV-1 activity. nih.gov
Interestingly, TCS has been shown to penetrate into HIV-1 viral particles. nih.govoup.com This penetration is thought to be important for its anti-viral activity, potentially by inhibiting the viral integration process upon infection. nih.govoup.com Specific amino acid residues in TCS have been identified as potentially key for mediating this membrane translocation into virions. nih.gov Additionally, TCS-enriched virions have shown impaired infectivity. nih.gov Other proposed mechanisms include the enhancement of chemokine activity, which can indirectly affect HIV infection by influencing the target cells and their activation state. nih.govoup.commdpi.comresearchgate.net TCS can also cleave supercoiled DNA in vitro, suggesting a potential interaction with viral DNA intermediates. oup.comresearchgate.net
Anti-Herpes Simplex Virus (HSV) Activity in vitro
This compound also exhibits inhibitory effects against Herpes Simplex Virus (HSV) in vitro. mdpi.comnih.govnih.gov Research has demonstrated that TCS can suppress HSV-1 viral replication in various cell lines, including Vero cells and human epithelial carcinoma Hep-2 cells. nih.gov
The anti-HSV activity of TCS is thought to involve the modulation of key signaling pathways within the host cell. nih.govresearchgate.net TCS has been shown to suppress the elevation of p38 MAPK and Bcl-2 induced by HSV-1 infection, which can reduce viral replication. nih.govresearchgate.netfrontiersin.org It also appears to suppress the activation of NF-kappaB and regulate p53-dependent cell death in infected cells. nih.govresearchgate.net These pathways are crucial for viral replication and host cell survival, and their modulation by TCS contributes to its anti-viral effect against HSV. nih.govresearchgate.netfrontiersin.org
TCS has also demonstrated a protective effect against HSV-1 induced infection in animal models. nih.gov Furthermore, studies have shown that TCS can synergistically enhance the anti-HSV effect of other antiviral agents like interferon-alpha 2a and acyclovir (B1169) at the cellular level. nih.gov
Anti-Hepatitis B Virus (HBV) Activity in vitro
Research has indicated that this compound possesses anti-Hepatitis B Virus (HBV) activity in in vitro settings. The plant Trichosanthes kirilowii, the source of this compound, has a historical application in traditional Chinese medicine for the treatment of hepatitis B virus infections nih.govbadd-cao.net. This compound is considered a principal active component responsible for the anti-HBV effects observed in aqueous extracts of Trichosanthis Radix nih.govbadd-cao.net.
Studies utilizing the HepG2.2.15 cell line, a widely used in vitro model for HBV infection, have demonstrated that this compound can significantly inhibit the expression of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) nih.govbadd-cao.net. This inhibitory effect has been shown to be both dose-dependent and time-dependent nih.govbadd-cao.net. While the in vitro anti-HBV activity of this compound is evident from the reduction in viral antigen expression, the precise molecular mechanism underlying this inhibition of HBV remains an area requiring further elucidation nih.gov. Other ribosome-inactivating proteins (RIPs) have been shown to inhibit HBV DNA replication and HBsAg secretion in HepG2.2.15 cells, suggesting potential shared mechanisms among this class of proteins badd-cao.net. RIPs are known to inactivate the viral genome, whether DNA or RNA, thereby preventing their replication, transcription, and translation.
Preferential Penetration into Viral Particles
Investigations into the antiviral mechanisms of this compound have revealed its ability to interact directly with viral particles. Notably, studies focusing on Human Immunodeficiency Virus type 1 (HIV-1) have demonstrated that this compound can penetrate into HIV-1 viral particles windows.netnih.gov. This penetration has been observed to occur during the viral budding process.
The entry of this compound into viral particles does not appear to cause significant disruption to the integrity of the virions windows.netnih.gov. However, the presence of this compound within the viral particles has been shown to severely impair their infectivity windows.netnih.gov. Specific amino acid residues within the this compound structure, namely FYY140-142, D176, and K177, have been identified as crucial for mediating this membrane translocation process into HIV-1 virions windows.netnih.gov.
Advanced Research Methodologies for Beta Trichosanthin Studies
Protein Purification Techniques for Beta-Trichosanthin
The isolation of highly pure this compound is a critical initial step for detailed biochemical and functional studies. Various chromatographic techniques are commonly employed for this purpose. Early purification procedures for this compound, isolated from the root tubers of Trichosanthes cucumeroides, involved steps such as acetone (B3395972) fractionation, ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography on CM-Sepharose, and preparative agarose (B213101) electrophoresis. Homogeneity of the purified protein was assessed using techniques like immunoelectrophoresis, agarose electrophoresis, and SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov
More recent approaches for purifying trichosanthin (B600747) (TCS), a related ribosome-inactivating protein from Trichosanthes kirilowii, provide insights into contemporary methods applicable to this compound. These include recrystallization, free-flow electrophoresis (FFE), and three-phase partitioning (TPP). mdpi.comtandfonline.com Three-phase partitioning involves the addition of an organic solvent, such as t-butanol, and a salt like ammonium sulfate to an aqueous protein solution, leading to the formation of an interfacial protein layer. tandfonline.com This technique has been optimized for trichosanthin extraction, with factors like ammonium sulfate concentration, the ratio of t-butanol to slurry, extraction time, and pH being varied to maximize recovery. researchgate.net SDS-PAGE is routinely used to analyze the purity of the isolated protein. tandfonline.com Affinity chromatography has also been used for purifying recombinant trichosanthin expressed in bacterial strains like BL21. nih.gov
High-Throughput Cell-Based Assays for Activity Evaluation
High-throughput cell-based assays are essential for efficiently evaluating the biological activity of this compound, particularly its effects on cellular processes like protein synthesis and cell proliferation. These assays allow for the screening of numerous conditions or modified protein variants in a miniaturized format, often using 96-, 384-, or 1536-well microplates. oncotarget.com
Cell-based assays can provide more biologically relevant information compared to cell-free biochemical assays. researchgate.net Examples of high-throughput cell-based assays include reporter gene assays (using reporters like luciferase, beta-lactamase, or fluorescent proteins), second messenger assays, protein degradation assays, secretion assays, and biomarker assays. nuvisan.comevotec.com Readout technologies compatible with high-throughput screening include time-resolved fluorescence resonance energy transfer (TR-FRET/HTRF), luminescence, fluorescence intensity, and mass spectrometry. nuvisan.com High-content analysis (HCA), which involves analyzing spatial and temporal phenotypic changes in cells using advanced imaging, is also increasingly used in early drug discovery and can be adapted for high-throughput screening. nuvisan.com
For evaluating the antiproliferative activity of ribosome-inactivating proteins like trichosanthin, the MTT assay is a common colorimetric method used in vitro. researchgate.netnih.gov This assay measures cell metabolic activity as an indicator of viability and proliferation. researchgate.netnih.gov
Molecular and Structural Characterization Techniques
Understanding the molecular architecture of this compound is crucial for elucidating its function. Advanced techniques are employed to determine its three-dimensional structure and investigate its interactions with other molecules, particularly the ribosome.
X-ray Crystallography and NMR Spectroscopy
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary techniques for determining the atomic resolution three-dimensional structures of proteins. davuniversity.orgnews-medical.net X-ray crystallography requires growing well-ordered protein crystals, which are then exposed to an intense X-ray beam. davuniversity.org The resulting diffraction pattern is converted into an electron density map, from which the protein structure is built. davuniversity.org The structure of trichosanthin has been determined by X-ray crystallography at resolutions as high as 1.88 Å. nih.gov These studies have revealed that trichosanthin consists of two structural domains with a proposed active site located in a cleft between them. nih.govmdpi.com Key catalytic residues have been identified within this active cleft. mdpi.com
NMR spectroscopy, on the other hand, determines protein structures in solution, providing insights into their dynamic behavior. davuniversity.orgnews-medical.net It analyzes the alignment of atomic nuclei in a magnetic field. news-medical.net While traditionally limited by the size of the protein, advancements like Transverse Relaxation-Optimized Spectroscopy (TROSY) have extended the application of solution NMR to larger biomolecules and complexes. researchgate.net NMR can provide unique information about protein dynamics and intramolecular interactions. news-medical.net Chemical shift perturbation experiments using NMR have been employed to study the interaction between trichosanthin and ribosomal proteins, helping to map binding sites. oup.comnih.gov
X-ray crystallography and NMR spectroscopy are considered complementary techniques, each offering distinct advantages. news-medical.net Crystallography can often yield high atomic resolution and is not limited by protein size, while NMR is suitable for studying proteins in solution and can provide dynamic information. davuniversity.orgnews-medical.net
Cryo-Electron Microscopy (Cryo-EM) for Ribosome-Complex Studies
Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structures of large macromolecular complexes, including ribosomes bound to proteins like this compound. Cryo-EM allows visualization of biological samples in a near-native, frozen-hydrated state. This technique has been used to study the interaction of ribosome-inactivating proteins, such as trichosanthin, with the ribosome. mdpi.comnih.govoup.comresearchgate.net
Ribosome-inactivating proteins like trichosanthin target the ribosome by depurinating a specific adenine (B156593) residue in the conserved alpha-sarcin/ricin loop (SRL) of the 28S rRNA, which inhibits protein synthesis by preventing the binding of elongation factors. mdpi.comnih.govoup.comnih.gov Cryo-EM studies can reveal the detailed interactions between trichosanthin and the ribosomal stalk proteins, which are known to play a role in binding elongation factors and are also involved in the interaction with RIPs. nih.govoup.comresearchgate.netresearchgate.net For example, Cryo-EM maps have shown the ribosomal stalk extending outwards and potentially involved in fetching elongation factors. nih.govoup.com Studies involving Cryo-EM of elongation factor-ribosome complexes have demonstrated direct binding to the SRL and interaction with ribosomal P-proteins. nih.govoup.com While specific Cryo-EM studies focusing solely on this compound interactions with the ribosome were not explicitly found in the search results, studies on trichosanthin (TCS), a closely related RIP, highlight the applicability of this technique to understand the structural basis of RIP-ribosome interactions. mdpi.comnih.govoup.comresearchgate.netresearchgate.net
Gene Expression Profiling and Proteomic Analysis
Gene expression profiling and proteomic analysis provide system-wide insights into the cellular responses to this compound. These methodologies allow researchers to assess changes in mRNA and protein levels following treatment with the protein.
Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-seq), measures the abundance of mRNA transcripts, providing a snapshot of gene activity. mdpi.com Proteomic analysis, commonly employing mass spectrometry-based techniques such as LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry), identifies and quantifies proteins present in a sample. mdpi.comfrontiersin.orgfrontiersin.org
Integrated transcriptomic and proteomic analyses can reveal correlations between changes at the mRNA and protein levels and help to understand the complex molecular pathways affected by this compound. mdpi.comfrontiersin.org For instance, proteomic analysis using two-dimensional electrophoresis combined with mass spectrometry has been used to profile and identify proteins in biological samples. nih.gov Differential proteomic analysis compares protein expression levels between different conditions, such as treated versus untreated cells, to identify differentially expressed proteins (DEPs). frontiersin.orgnih.gov These DEPs can then be subjected to bioinformatics analysis to determine their molecular functions and the pathways they participate in, providing insights into the mechanism of action of this compound. nih.gov Studies on trichosanthin have utilized proteomic analysis to investigate its effects on protein expression in cell lines, identifying proteins involved in various cellular processes and pathways, including apoptosis. nih.govnih.gov
In vitro and In vivo Functional Assays for Enzymatic Activity
This compound functions as a ribosome-inactivating protein by acting as an rRNA N-glycosylase, specifically cleaving the N-glycosidic bond of a conserved adenine residue in the 28S rRNA. mdpi.comnih.govoup.comnih.gov Functional assays are crucial for measuring this enzymatic activity and its biological consequences both in isolated systems and within living organisms.
In vitro enzymatic activity assays can be performed using isolated ribosomes or ribosomal RNA as a substrate. The depurination of the rRNA can be detected by various methods, such as treatment with acidic aniline, which cleaves the phosphodiester backbone at the depurinated site, generating a characteristic RNA fragment. oup.comresearchgate.net This fragment can then be visualized by gel electrophoresis. oup.comresearchgate.net These assays allow for the quantification of this compound's enzymatic potency and the study of factors that influence its activity. oup.com
Bioinformatic and Computational Approaches for Structure-Function Prediction
Bioinformatic and computational approaches play a crucial role in understanding the structure-function relationship of this compound (TCS), a single-chain ribosome-inactivating protein (RIP). These methods complement experimental techniques by providing insights into molecular mechanisms, predicting structural features, and identifying potential interaction sites.
Computational studies often begin with analyzing the known three-dimensional structure of TCS, which has been determined by methods like X-ray crystallography at various resolutions, including 1.6-2.0 Å and 1.88 Å. rcsb.orgnih.gov These structural data reveal that TCS consists of two domains. nih.govmdpi.comresearchgate.net The large N-terminal domain comprises alpha-helices, a six-stranded sheet, and an antiparallel beta-sheet, while the smaller C-terminal domain features a distinct bent alpha-helix. nih.govmdpi.comresearchgate.net The active site of TCS is located in a cleft between these two domains and contains conserved catalytic residues such as Tyr70, Tyr111, Glu160, Arg163, and Phe192. mdpi.comnih.gov
Bioinformatic analysis of protein sequences helps in understanding the conservation of residues and predicting functional regions. By comparing the sequence of TCS with other ribosome-inactivating proteins, researchers can identify conserved residues, particularly those located in the active cleft, which are likely involved in the protein's catalytic activity. rcsb.orgresearchgate.net This comparative analysis aids in postulating the putative active site residues. nih.gov
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of TCS and its interactions with other molecules. dntb.gov.uaneurotree.orgucsf.edu These simulations can provide insights into the flexibility of different regions of the protein, conformational changes upon binding, and the stability of protein-ligand complexes. While general-purpose MD simulation tools can be used for limited sampling and relaxation of macromolecular structures, dedicated packages are typically required for longer simulations needed to predict changes in stability or binding energy. ucsf.edu
Protein-ligand docking is another widely used computational technique to predict the binding modes and affinities of potential ligands to TCS. mdpi.comresearchgate.net This is particularly relevant for understanding how TCS interacts with ribosomal components or potential inhibitors. Docking studies can estimate the conformation of protein-ligand complexes and predict binding affinities based on scoring functions. mdpi.comresearchgate.net For instance, studies on other proteins demonstrate how docking can reveal specific amino acid residues involved in hydrogen bonding and other interactions within a binding pocket. mdpi.com The accuracy of docking studies can be influenced by the quality of the protein structure used, including those derived from homology modeling. nih.gov
Furthermore, bioinformatic analysis can be applied to analyze experimental data, such as proteomic studies investigating the effects of TCS on cell lines. mdpi.comnih.govnih.gov By analyzing differentially expressed proteins, bioinformatics tools can identify enriched pathways and signal transduction mechanisms, providing potential hypotheses for the observed biological effects of TCS. mdpi.comnih.govnih.gov
The integration of these computational and bioinformatic approaches with experimental structural data provides a comprehensive understanding of how the specific three-dimensional arrangement of amino acids in this compound dictates its function as a ribosome-inactivating protein.
Data Table: Predicted Active Site Residues in this compound
| Residue | Position | Proposed Role (Based on Structural/Bioinformatic Analysis) |
| Tyr | 70 | Catalytic Residue mdpi.comnih.gov |
| Tyr | 111 | Catalytic Residue mdpi.comnih.gov |
| Glu | 160 | Catalytic Residue, forms ion pair with Arg163 nih.govmdpi.comnih.gov |
| Arg | 163 | Catalytic Residue, forms ion pair with Glu160, proposed to protonate substrate nih.govmdpi.comnih.govmdpi.com |
| Phe | 192 | Catalytic Residue mdpi.comnih.gov |
| Glu | 189 | Forms ion pair with Arg122, hydrogen bonded to Gln156 nih.gov |
| Arg | 122 | Forms ion pair with Glu189 nih.gov |
| Gln | 156 | Hydrogen bonded to Glu189 nih.gov |
Data Table: Structural Features of this compound
| Structural Feature | Description | Location/Details |
| Overall Structure | Single-chain protein with two domains nih.govmdpi.comresearchgate.net | - |
| Large Domain | Contains alpha-helices, six-stranded sheet, antiparallel beta-sheet nih.govmdpi.comresearchgate.net | N-terminal region researchgate.net |
| Small Domain | Contains a distinct bent alpha-helix nih.govmdpi.comresearchgate.net | C-terminal region researchgate.net |
| Active Site | Cleft between the two domains nih.govmdpi.comresearchgate.net | Contains conserved catalytic residues mdpi.comnih.gov |
| Beta-Sheets | Sixteen beta-strands forming five sheets researchgate.net | Some show irregular hydrogen bonding patterns researchgate.net |
| Alpha-Helices | Eight alpha-helices researchgate.net | Some show irregular hydrogen bonding patterns researchgate.net |
Protein Engineering and Structural Modification of Beta Trichosanthin
Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies of beta-trichosanthin focus on identifying the specific structural features and residues critical for its biological activity. The crystal structure of TCS reveals two domains: a large N-terminal domain and a smaller C-terminal domain. mdpi.comnih.govoup.comoup.com The active site, responsible for its rRNA N-glycosidase activity, is located in a cleft between these two domains. mdpi.comnih.govnih.govoup.comoup.com
Key catalytic residues within the active site, including Tyr70, Tyr111, Glu160, Arg163, and Phe192, have been identified as important for activity and interaction with adenine (B156593). mdpi.comnih.govnih.gov Studies have shown that the orientation of the tyrosine ring of Tyr70 facilitates ligand binding through π-π stacking interaction with the adenine ring of the substrate. nih.gov
The interaction between TCS and acidic ribosomal stalk proteins, particularly the P2 protein, is also crucial for its full ribosome-inactivating activity. mdpi.comnih.govnih.govoup.com This interaction is thought to help TCS locate its RNA substrate. mdpi.comnih.govoup.com The C-terminal domain of TCS is involved in interacting with P2, likely through charge-charge interactions with conserved acidic residues in the P2 C-terminal tail. nih.govnih.govoup.com
Mutagenesis Studies for Functional Domain Elucidation
Mutagenesis studies have been instrumental in understanding the functional domains of this compound and identifying residues critical for its activity and interaction with the ribosome.
Mutations of catalytic residues within the active site have shown that these residues are essential for the protein's anti-HIV-1 activity. nih.gov For example, variants of TCS without catalytic residues or residues close to the active site lost almost all anti-HIV-1 activity. nih.gov
Studies involving scanning alanine (B10760859) mutagenesis on charged residues in the C-terminal domain and residue E123 have been conducted to investigate their role in N-glycosidase activity and interaction with ribosomal proteins. oup.com A triple-alanine substitution at positions K173A/R174A/K177A in the C-terminal domain significantly reduced the protein synthesis inhibitory activity, rendering the variant about 18-fold less active in a rabbit reticulocyte lysate system. nih.govoup.com This suggests that interaction with P-proteins mediated by these residues is required for the full activity of TCS. nih.govoup.com
Mutational analysis has also been used to map potential antigenic determinants. Replacing residues R29 and K173 with cysteine and coupling them with dextran (B179266) showed that K173, but not R29, is likely located at or near an antigenic determinant, as modification at K173 resulted in a significant reduction in immunogenicity. nih.gov
Data Table 1: Effect of C-terminal Mutations on TCS Activity
| Mutation | Interaction with P2 | Ribosome Inactivating Activity (vs. Wild-type) |
| K173A/R174A/K177A | Abolished | ~18-fold less active |
| C-terminal deletion | Damaged | Lost all activities |
| C-terminal addition variants (e.g., 19 aa extension, KDEL) | No significant effect | Retained all activity |
Development of Engineered this compound Variants
The development of engineered this compound variants aims to create proteins with improved therapeutic profiles, such as reduced immunogenicity, enhanced stability, or altered targeting capabilities.
Engineered variants have been created by modifying specific residues or adding sequences. For instance, variants with C-terminal additions, such as a 19-amino acid extension or a KDEL signal sequence, have been developed. nih.govresearchgate.net While these variants retained ribosome-inactivating activity, C-terminal deletion variants lost all activity, highlighting the importance of this region for function. nih.gov
Mutations aimed at reducing immunogenicity have also been explored. Modifying exposed residues on the surface of the toxin, such as Y55G and D78S mutations, have been shown to strongly reduce the immunogenicity of trichosanthin (B600747) in mice. mdpi.com Other studies identified potential antigenic sites and investigated mutations in these regions to decrease immune responses. mdpi.com
Generation of Immunotoxins and Targeted Delivery Systems (Research Applications)
To improve the selective toxicity of this compound towards target cells, such as cancer cells or HIV-infected cells, it has been conjugated with targeting moieties to create immunotoxins and utilized in targeted delivery systems. mdpi.comnih.govresearchgate.netmdpi.comscispace.comnih.gov
Immunotoxins are typically constructed by chemically conjugating or genetically fusing this compound (or an engineered variant) to an antibody or a ligand that specifically binds to receptors on the surface of target cells. mdpi.comnih.gov This allows the toxin to be delivered preferentially to the desired cells, minimizing damage to normal tissues. mdpi.comnih.gov
Research applications of this compound-based immunotoxins have explored targeting various cell types, including those involved in cancer and HIV infection. mdpi.comnih.govmdpi.com Strategies include targeting antigens highly expressed on specific cancer cells or targeting components of the HIV virus. mdpi.commdpi.com Targeted delivery systems using nanoparticles and other carriers are also being investigated to overcome biobarriers and enhance the delivery efficiency of cytotoxic proteins like TCS to tumor cells. researchgate.netnih.gov
Chemical Modifications (e.g., Pegylation, Dextran Conjugation) for Research Utility
Chemical modifications, such as Pegylation (conjugation with polyethylene (B3416737) glycol) and dextran conjugation, are employed to improve the pharmacokinetic properties and reduce the immunogenicity of this compound for research and potential therapeutic utility. mdpi.comnih.govresearchgate.netmdpi.com
Pegylation involves attaching PEG chains to the protein. This increases the protein's hydrodynamic size, which can prolong its plasma half-life by reducing renal clearance and protecting it from proteolytic degradation. mdpi.com Pegylation has also been shown to decrease the antigenicity and immunogenicity of trichosanthin while potentially improving its pharmacokinetics and pharmacodynamics. mdpi.com Site-directed Pegylation has been investigated to control the attachment site and optimize the effects on biological activities, pharmacokinetics, and antigenicity. mdpi.commdpi.com
Dextran conjugation is another strategy used to modify this compound. Similar to Pegylation, coupling with dextran can increase circulation time and reduce immune responses (IgG and IgE). mdpi.comnih.gov Dextran can also serve as a linker for connecting RIPs to antibodies for targeted delivery. mdpi.com Studies have shown that coupling TCS to dextran T40 by a dialdehyde (B1249045) method prolonged its plasma half-life in rats and reduced the IgE level compared to natural trichosanthin. mdpi.comnih.gov Site-specific coupling of dextran to cysteine residues introduced by mutagenesis has demonstrated reduced immunogenicity and increased mean residence time. nih.gov
Data Table 2: Effects of Chemical Modifications on TCS Properties
| Modification | Effect on Plasma Half-life | Effect on Immunogenicity | Other Effects |
| Pegylation | Increased | Decreased | Reduced renal clearance, improved pharmacokinetics/pharmacodynamics |
| Dextran Conjugation | Increased | Reduced (IgG, IgE) | Reduced toxicity and potency (in some studies) mdpi.com |
Comparative Analysis with Other Ribosome Inactivating Proteins Rips
Distinctions between Type 1 and Type 2 RIPs
RIPs are primarily categorized into two major types: Type 1 and Type 2. This classification is based on their structural organization.
Type 1 RIPs: These are single-chain proteins possessing rRNA N-glycosidase activity. Beta-trichosanthin is classified as a Type 1 RIP, consisting solely of a polypeptide chain responsible for the enzymatic inactivation of ribosomes. nih.govresearchgate.netuniprot.orgmdpi-res.com Type 1 RIPs typically have a molecular weight of around 28-30 kDa. mdpi-res.comuni-freiburg.de Their entry into cells generally occurs through non-specific uptake mechanisms or receptor-mediated endocytosis without the aid of a dedicated binding subunit. uniprot.org Examples of Type 1 RIPs include trichosanthin (B600747), alpha-momorcharin, beta-momorcharin, and MAP30. uniprot.orgmdpi.combadd-cao.net
Type 2 RIPs: In contrast, Type 2 RIPs are composed of two different polypeptide chains, an A-chain and a B-chain, linked by a disulfide bond. nih.govresearchgate.netuniprot.orgmdpi-res.comslideshare.netresearchgate.netuniprot.org The A-chain is the catalytic subunit and possesses the rRNA N-glycosidase activity, functionally analogous to Type 1 RIPs. nih.govresearchgate.netmdpi-res.comslideshare.net The B-chain is a lectin with carbohydrate-binding properties, typically binding to galactose residues on the surface of eukaryotic cells. nih.govresearchgate.netresearchgate.netuniprot.orgscispace.comresearchgate.net This lectin activity facilitates the binding and subsequent internalization of the Type 2 RIP into cells, leading to significantly higher cytotoxicity compared to Type 1 RIPs. researchgate.netuniprot.org Ricin is a well-known example of a highly toxic Type 2 RIP. researchgate.netuniprot.orgnih.govnih.gov Other Type 2 RIPs, such as some found in Sambucus species, can be less toxic despite having the two-chain structure. researchgate.netuniprot.org
| Feature | Type 1 RIPs | Type 2 RIPs |
| Structure | Single polypeptide chain | Two polypeptide chains (A and B) |
| Subunit Link | N/A | Disulfide bond |
| A-chain | Possesses enzymatic activity | Possesses enzymatic activity |
| B-chain | Absent | Possesses lectin/binding activity |
| Cell Entry | Non-specific uptake, endocytosis | B-chain mediated binding/internalization |
| Cytotoxicity | Generally lower | Generally higher (due to B-chain) |
| Examples | This compound, MAP30, Momorcharins | Ricin, Abrin, Volkensin |
Sequence Homology and Structural Similarities with Related RIPs (e.g., Ricin A chain, Momorcharins, MAP30)
Despite the structural differences between Type 1 and Type 2 RIPs, there is notable sequence homology and structural similarity between Type 1 RIPs like this compound and the catalytic A-chains of Type 2 RIPs such as Ricin. slideshare.netrcsb.orgnih.govdocking.orgnih.gov
Studies have shown that trichosanthin (TCS), which includes this compound, shares sequence similarity with the Ricin A chain (RTA). rcsb.orgdocking.org The three-dimensional structures of TCS and RTA superimpose quite well, indicating structural homology. nih.gov Both proteins consist of two structural domains, with the active site located in a cleft between these domains. nih.gov The active center residues involved in the enzymatic mechanism are conserved in RIPs, including trichosanthin. rcsb.org
Alpha-momorcharin and beta-momorcharin, also Type 1 RIPs from Momordica charantia, show similar amino acid compositions and N-terminal amino acid sequences to trichosanthin. mdpi.com Crystallographic studies comparing the structures of trichosanthin and alpha-momorcharin have revealed considerable similarity in their three-dimensional folding. docking.org
| RIP | Type | Structural Features | Similarity to β-TCS |
| This compound | 1 | Single chain, two structural domains, active site cleft | Self |
| Ricin A chain | Part of Type 2 | Single chain (catalytic subunit), three structural domains, active site cleft | Sequence homology, structural similarity slideshare.netrcsb.orgnih.govdocking.orgnih.gov |
| Alpha-Momorcharin | 1 | Single chain, contains alpha-helices and beta-sheets | Similar amino acid composition and N-terminal sequence, considerable 3D folding similarity mdpi.comdocking.org |
| Beta-Momorcharin | 1 | Single chain, contains alpha-helices and beta-sheets | Similar overall structure to other single-chained RIPs ebi.ac.uk |
| MAP30 | 1 | Single chain, ~30 kDa | Similar secondary structure and beta-sheet topology to Ricin A chain nih.gov |
Comparative Analysis of Ribosomal Substrate Specificity
The primary mechanism of action for RIPs, including this compound, is the enzymatic cleavage of a specific N-glycosidic bond in the adenine (B156593) residue located in the conserved sarcin-ricin loop (SRL) of the large ribosomal RNA (28S rRNA in eukaryotes). nih.govresearchgate.netuniprot.orgmdpi-res.comuniprot.orguniprot.orgrcsb.org This depurination event disrupts the interaction of elongation factors with the ribosome, leading to irreversible inhibition of protein synthesis. uniprot.orgrcsb.org
While the SRL is a highly conserved target site across different organisms, there are observed differences in the ribosomal substrate specificity among various RIPs. uniprot.org These differences can be influenced by factors residing within the ribosomes themselves, such as ribosomal proteins, which may either facilitate or hinder the access of RIPs to the SRL. uniprot.org
For example, the Ricin A chain is highly active against mammalian ribosomes but significantly less active on yeast ribosomes. RTA is also unable to depurinate intact Escherichia coli ribosomes, although it can act on naked 23S rRNA. uniprot.orgrcsb.org Generally, Type 2 RIPs exhibit much lower activity on plant ribosomes compared to mammalian ribosomes. In contrast, Type 1 RIPs, including those from Beta vulgaris, can efficiently act on plant ribosomes.
This compound, like Ricin A chain, targets the adenine at position A4324 (in rat 28S rRNA) within the SRL. uniprot.orgrcsb.org Research indicates that trichosanthin interacts with specific human acidic ribosomal proteins, namely P0, P1, and P2, which form the ribosomal stalk. This interaction with P-proteins is considered necessary for the full activity of trichosanthin in inhibiting translation in a cell-free system. This suggests that interactions with ribosomal proteins play a role in directing or enhancing the access of Type 1 RIPs like this compound to their ribosomal substrate.
Immunological Relatedness and Cross-Reactivity with Other RIPs
The immunological relatedness and cross-reactivity among different RIPs, particularly those from the same plant family like Cucurbitaceae (which includes Trichosanthes and Momordica species), have been investigated using techniques such as enzyme-linked immunosorbent assay (ELISA). uniprot.org
Studies comparing this compound (beta-TCS) with other Cucurbitaceae RIPs, including trichosanthin (TCS), alpha-momorcharin (alpha-MMC), beta-momorcharin (beta-MMC), momorcochin (MCC), luffaculin (LFC), and Mirabilis antiviral protein (MAP), have shown varying degrees of immunological relatedness. uniprot.org
Generally, an RIP tends to exhibit the highest immunoreactivity when tested with antibodies raised against itself. uniprot.org However, cross-reactivity can occur to different extents with antibodies against other RIPs. uniprot.org
Specific findings regarding this compound and related RIPs include:
Trichosanthin (TCS) and this compound (beta-TCS) have shown immunological disparity in certain ELISAs, suggesting differences in their antigenic determinants. uniprot.org
Alpha-momorcharin and beta-momorcharin are immunologically related but are not identical. uniprot.org
Momorcochin has demonstrated some degree of immunological relatedness to the momorcharins. uniprot.org
MAP (Mirabilis antiviral protein) has generally shown low immunoreactivity in ELISAs using antibodies raised against the other tested Cucurbitaceae RIPs. uniprot.org Luffaculin also exhibited very low immunoreactivity in most assays. uniprot.org
These immunological studies highlight the structural and sequence variations that exist among different RIPs, even within the same plant family, which can lead to distinct antigenic profiles.
| RIP | Immunological Relatedness/Cross-Reactivity with β-TCS | Notes |
| Trichosanthin (TCS) | Immunologically disparate in some assays uniprot.org | β-TCS is a form of Trichosanthin |
| Alpha-Momorcharin | Varies, less related than beta-momorcharin uniprot.org | Related to β-momorcharin uniprot.org |
| Beta-Momorcharin | Related to alpha-momorcharin uniprot.org | Immunologically related but not identical to alpha-momorcharin uniprot.org |
| MAP | Low immunoreactivity with antibodies against other Cucurbitaceae RIPs uniprot.org | |
| Momorcochin (MCC) | Some relatedness to momorcharins uniprot.org | |
| Luffaculin (LFC) | Very low immunoreactivity in most assays uniprot.org |
Future Directions in Beta Trichosanthin Research
Elucidation of Remaining Unknown Molecular Mechanisms
Despite significant progress, the complete spectrum of beta-trichosanthin's molecular mechanisms is not yet fully understood researchgate.netamegroups.org. While its primary function as a ribosome-inactivating protein is well-established, its interactions with other cellular components and pathways require further investigation. For instance, the precise mechanisms by which TCS induces apoptosis in various cancer cell lines, beyond ribosomal inactivation, are still being explored tandfonline.commdpi.com. Studies suggest involvement of pathways such as the Wnt/beta-catenin, PKC/MAPK, and STAT5/C-myc signaling pathways, as well as the induction of oxidative stress and activation of caspase proteins mdpi.comtandfonline.commdpi.comnih.govspandidos-publications.comnih.gov. Future research will likely employ advanced molecular techniques to map the complete network of cellular interactions and downstream effects triggered by TCS. Understanding how TCS enters different cell types, potentially via receptor-mediated endocytosis, is also a crucial area for further clarification researchgate.net.
Exploration of Novel Cellular Targets and Signaling Pathways
Beyond its direct action on ribosomes, this compound may interact with novel cellular targets and influence previously uncharacterized signaling pathways. Research has already indicated its modulation of pathways involved in cell proliferation, migration, invasion, and apoptosis in various cancer types mdpi.comamegroups.orgtandfonline.comnih.govspandidos-publications.com. For example, studies have shown TCS can suppress the Wnt/beta-catenin signaling pathway by decreasing the expression of key proteins like LGR5, pGSK-3βSer9, β-catenin, c-myc, and cyclin D1 in glioma cells nih.govspandidos-publications.comresearchgate.net. It has also been shown to modulate the p38 MAPK/Bcl2, NF-kappaB, and p53 pathways in the context of antiviral activity mdpi.com. Future studies could utilize high-throughput screening and proteomic approaches to identify additional proteins or pathways that are directly or indirectly affected by TCS treatment mdpi.com. Investigating its impact on the tumor microenvironment and immune cells presents another promising avenue mdpi.comnih.gov.
Table 1: Select Signaling Pathways Potentially Modulated by this compound
| Signaling Pathway | Observed Effect in Research | Relevant Contexts |
| Wnt/beta-catenin | Inhibition of key protein expression (LGR5, β-catenin, etc.) nih.govspandidos-publications.comresearchgate.net | Glioma, Tumor cell proliferation, invasion, migration mdpi.comnih.gov |
| PKC/MAPK | Suppression tandfonline.comspandidos-publications.com | HeLa cell proliferation tandfonline.comspandidos-publications.com |
| STAT5/C-myc | Inhibition mdpi.comnih.gov | Cervical cancer cells mdpi.comnih.gov |
| p38 MAPK/Bcl2 | Suppression of elevation induced by infection mdpi.com | Anti-HSV activity mdpi.com |
| NF-kappaB | Suppression of activation mdpi.comiapchem.org | Anti-HSV activity, Cancer cells mdpi.comiapchem.org |
| p53 | Regulation of dependent cell death mdpi.com | Anti-HSV activity mdpi.com |
| Oxidative Stress | Induction leading to apoptosis mdpi.com | Cervical cancer mdpi.com |
| Caspase Family Proteins | Activation researchgate.netmdpi.com | HCC cells, Apoptosis induction researchgate.netmdpi.com |
Advanced Structural Biology Approaches for Deeper Mechanistic Understanding
Advanced structural biology techniques, such as cryo-electron microscopy and detailed X-ray crystallography, can provide higher-resolution insights into this compound's structure and its interactions with its targets nih.govstanford.edu. While the crystal structure of TCS has been determined, understanding its dynamic interactions with the ribosome and other cellular components at an atomic level is crucial for rational design of modified versions with improved efficacy or reduced off-target effects nih.govresearchgate.netnih.gov. Studies have already shed light on its interaction with the ribosomal stalk protein P2 C-terminal tail mdpi.comnih.gov. Future research could focus on resolving the structures of TCS in complex with different ribosomal subunits or other interacting proteins to fully understand the structural basis of its activity and specificity.
Development of this compound as a Molecular Research Tool
This compound's ability to inhibit protein synthesis makes it a valuable tool for molecular and cell biology research. Its use as a probe to study ribosome function, protein turnover, and cellular stress responses can be further explored nih.gov. Developing modified or tagged versions of TCS could allow for more precise tracking of its cellular localization, dynamics, and interactions in real-time. Its application in creating immunotoxins by conjugating it to targeting molecules for specific cell types is an established area scispace.commdpi.commdpi.com, and future work could focus on designing novel conjugates with enhanced specificity and reduced immunogenicity.
Investigation of this compound in Combinatorial Preclinical Strategies
Exploring the potential of this compound in combination with other therapeutic agents is a significant future direction, particularly in cancer treatment iapchem.orgscispace.commdpi.com. Preclinical studies combining TCS with conventional chemotherapies or novel targeted agents could reveal synergistic effects, potentially allowing for lower doses of each agent and reduced toxicity nih.goviapchem.org. For example, combining TCS with a hexokinase 2 inhibitor has shown synergistic anticancer effects in preclinical models iapchem.org. Investigating combinations that overcome resistance mechanisms in cancer cells is also a critical area. Furthermore, its potential as an immunomodulator suggests its use in combination with immunotherapies to enhance anti-tumor immune responses mdpi.comnih.gov.
Table 2: Examples of Combinatorial Strategies Investigated with this compound
| Combination Agent(s) | Observed Outcome | Relevant Contexts |
| Albendazole (B1665689) | Overcoming multidrug-resistance and metastasis mdpi.com | Cancer treatment mdpi.com |
| Hexokinase 2 inhibitor (e.g., Benserazide) | Synergistic anticancer effects iapchem.org | HeLa and SCC25 cancer models iapchem.org |
| Anti-PD-1 therapy | Enhanced anti-tumor efficacy nih.gov | Colorectal tumor mouse model nih.gov |
| Fluorouracil (5-FU), Mitomycin (MMC), Interferon α-2b | Higher cytotoxicity nih.gov | Gastric and colorectal cancer cells nih.gov |
| Interleukin-2 (IL-2) | Enhanced PC3 cell proliferation inhibition researchgate.net | PC3 xenograft tumor in mice researchgate.net |
Q & A
Basic: What are the standard protocols for isolating beta-trichosanthin from Trichosanthes cucumeroides?
This compound is typically isolated using a multi-step chromatographic process. Key steps include:
- Tuber extraction : Homogenize fresh or lyophilized tubers in phosphate-buffered saline (PBS) at pH 7.4, followed by centrifugation to remove debris .
- Ammonium sulfate precipitation : Fractionate the supernatant at 40–80% saturation to concentrate the protein .
- Ion-exchange chromatography : Use DEAE-cellulose columns with a NaCl gradient (0–0.5 M) for initial purification .
- Gel filtration : Further purify via Sephadex G-75 or similar matrices to achieve homogeneity .
Validate purity using SDS-PAGE and Western blotting with anti-beta-trichosanthin antibodies. Reproducibility requires strict control of buffer pH and temperature during extraction .
Basic: What experimental assays are used to evaluate ribosome-inactivating activity?
Two primary assays are employed:
- Cell-free translation inhibition : Measure the suppression of luciferase or β-glucuronidase synthesis in rabbit reticulocyte lysates. This compound’s IC₅₀ (concentration inhibiting 50% activity) is typically <1 nM, indicating high potency .
- Depurination assay : Quantify rRNA N-glycosidase activity by detecting adenine release from 28S rRNA using HPLC or MALDI-TOF .
Include positive controls (e.g., ricin) and negative controls (heat-inactivated protein) to validate specificity .
Basic: How does this compound induce apoptosis in cancer cells?
The protein triggers apoptosis via:
- Ribosome inactivation : Depurination of 28S rRNA halts protein synthesis, leading to endoplasmic reticulum stress and unfolded protein response .
- Caspase activation : Upregulation of caspase-3/7 and PARP cleavage in cell lines like HeLa and MCF-7 .
- Mitochondrial pathway : Reduced Bcl-2/Bax ratio, cytochrome c release, and ROS accumulation .
Validate using flow cytometry (Annexin V/PI staining) and Western blotting for apoptotic markers .
Advanced: How to design experiments assessing this compound’s anti-tumor efficacy in vivo?
- Model selection : Use xenograft models (e.g., nude mice with HepG2 tumors) with matched immunosuppression protocols .
- Dosage optimization : Conduct dose-response studies (e.g., 0.1–5 mg/kg) to balance efficacy and toxicity. Monitor body weight and liver enzymes .
- Endpoint analysis : Measure tumor volume biweekly and perform histopathology post-sacrifice. Compare with controls (PBS) and positive controls (e.g., doxorubicin) .
- Data validation : Use blinded analysis and power calculations (n ≥ 6/group) to ensure statistical robustness .
Advanced: How to resolve contradictions in this compound’s cytotoxicity across cell lines?
Discrepancies (e.g., high efficacy in HeLa vs. resistance in A549) may arise from:
- Receptor heterogeneity : Variable expression of laminin-binding proteins mediating cellular uptake .
- Detoxification pathways : Glutathione levels or efflux pumps (e.g., P-gp) in resistant lines .
Methodology : - Perform RNA-seq or proteomics to identify resistance-associated genes .
- Use inhibitors (e.g., buthionine sulfoximine for glutathione) to sensitize cells .
- Report cell line authentication and culture conditions to enhance reproducibility .
Advanced: What are key challenges in translating this compound to clinical trials?
- Immunogenicity : Neutralizing antibodies reduce efficacy in repeated doses. Mitigate via PEGylation or humanized formulations .
- Toxicity : Hepatotoxicity at high doses (>2 mg/kg in primates). Conduct thorough toxicokinetic studies .
- Bioavailability : Poor tumor penetration due to high molecular weight (∼27 kDa). Explore conjugation with tumor-targeting ligands .
Advanced: How to investigate synergistic effects of this compound with chemotherapeutics?
- Combination screening : Use checkerboard assays to calculate combination indices (CI) in cell viability assays. Synergy is defined as CI < 1 .
- Mechanistic studies : Assess whether co-treatment enhances ribosomal inactivation (e.g., qPCR for rRNA depurination) or overcomes drug resistance .
- In vivo validation : Test combinations in xenograft models with pharmacokinetic monitoring to avoid overlapping toxicities .
Advanced: What methods are used to map this compound’s structural domains responsible for ribosome binding?
- X-ray crystallography : Resolve the protein’s 3D structure (e.g., PDB ID 1TCS) to identify active-site residues (e.g., Tyr70, Glu160) .
- Site-directed mutagenesis : Mutate putative catalytic residues and measure activity loss in depurination assays .
- Docking simulations : Model interactions with 28S rRNA using software like AutoDock Vina .
Basic: What techniques confirm this compound’s structural integrity post-purification?
- Circular dichroism (CD) : Verify secondary structure (α-helix/β-sheet ratios) against published spectra .
- Mass spectrometry : Confirm molecular weight (27,389 Da) and detect degradation products .
- Activity correlation : Ensure ribosome-inactivating activity aligns with structural data (e.g., ≥90% inhibition at 1 nM) .
Advanced: How to address ethical and reproducibility concerns in this compound research?
- Ethical compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .
- Data transparency : Share raw data (e.g., RNA-seq files) via repositories like GEO or PRIDE .
- Replication studies : Collaborate with independent labs to validate key findings, especially in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
